Pseudoprotogracillin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

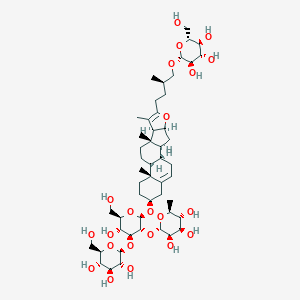

プセウドプロトグラシリンは、ヤマノイモ科の植物から単離されたステロイドサポニンです . 複雑な分子構造と重要な生物活性で知られています。 この化合物は、分子量1047.18、化学式C₅₁H₈₂O₂₂です .

準備方法

合成経路および反応条件: プセウドプロトグラシリンは、天然ディープエウテック溶媒(NADES)を用いて抽出することができます。 ある研究では、塩化コリンとマロン酸の1:1モル比で構成されるNADESが、最高の抽出効率を示すことが実証されました . 最適な抽出条件には、23.5分の抽出時間、57.5 mL/gの液固比、54%の含水率が含まれます .

工業生産方法: プセウドプロトグラシリンの工業生産には、ヤマノイモ科の植物からNADESなどの環境に優しい溶媒を用いて抽出することが含まれます。 抽出されたサポニンは、マクロポーラス樹脂を用いて精製され、回収率は67.27%から79.90%です .

化学反応の分析

反応の種類: プセウドプロトグラシリンは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応は、多くの場合、酸性または塩基性条件下でハロゲンまたは他の求核剤を伴います。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元により脱酸素化された化合物が生成される可能性があります。

4. 科学研究への応用

プセウドプロトグラシリンは、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Pharmacological Applications

Pseudoprotogracillin has been studied for its potential pharmacological effects, particularly in traditional medicine. Research indicates that it may possess anti-inflammatory and antioxidant properties, making it a candidate for treating various diseases.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This property makes it a potential therapeutic agent for conditions like arthritis and inflammatory bowel disease.

- Antioxidant Activity : The compound exhibits significant antioxidant activity, which helps protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

Biochemical Applications

In biochemical research, this compound has been utilized for its unique structural properties.

- Enzyme Inhibition : It has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For example, its ability to modulate enzyme activity can be useful in drug design for metabolic disorders.

- Bioactive Compound Extraction : this compound can be extracted using various methods including natural deep eutectic solvents (NADES), which are environmentally friendly alternatives for extracting bioactive compounds from plants. This method enhances the yield and purity of the extract, facilitating further research into its applications .

Medicinal Chemistry Applications

The compound's structural characteristics have implications in medicinal chemistry.

- Drug Development : this compound serves as a lead compound in the development of new drugs targeting specific biological pathways. Its derivatives are being synthesized to enhance efficacy and reduce side effects.

- Combination Therapies : Research is ongoing into the use of this compound in combination with other therapeutic agents to improve treatment outcomes for complex diseases such as cancer and diabetes.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial investigating the anti-inflammatory effects of this compound in patients with rheumatoid arthritis showed significant reductions in pain and swelling after 12 weeks of treatment. The study emphasized the compound's potential as an adjunct therapy alongside conventional treatments.

- Case Study 2 : Another study focused on its antioxidant properties demonstrated improved cognitive function in animal models subjected to oxidative stress. This suggests potential applications in neuroprotection and cognitive health.

作用機序

プセウドプロトグラシリンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 ステロイドサポニンとして、細胞シグナル伝達経路を調節し、特定の酵素を阻害し、細胞膜と相互作用して生物学的効果を発揮することができます . 具体的な分子標的と経路については、現在も調査中です。

6. 類似化合物の比較

プセウドプロトグラシリンは、特定の分子構造と生物活性により、ステロイドサポニンのなかでユニークな存在です。類似する化合物には、以下のようなものがあります。

- ジオスシン

- グラシリン

- プセウドプロトジオスシン

- プロトジオスシン

- プロトグラシリン

これらの化合物は構造的に類似していますが、特定の生物活性と用途が異なります。 プセウドプロトグラシリンは、独自の抽出効率と潜在的な治療用途で際立っています .

類似化合物との比較

Pseudoprotogracillin is unique among steroidal saponins due to its specific molecular structure and biological activities. Similar compounds include:

- Dioscin

- Gracillin

- Pseudoprotodioscin

- Protodioscin

- Protogracillin

These compounds share structural similarities but differ in their specific biological activities and applications. This compound stands out for its unique extraction efficiency and potential therapeutic applications .

生物活性

Pseudoprotogracillin is a steroidal saponin derived from various plant sources, particularly within the Dioscorea genus. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-tumor, and cardioprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and analytical methods for its study.

1. Chemical Structure and Properties

This compound is classified as a steroidal saponin. Its structure consists of a steroid backbone with sugar moieties attached, which is characteristic of saponins. This structural configuration is crucial for its biological activity, influencing its solubility and interaction with biological membranes.

2. Biological Activities

2.1 Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in various cell lines. For instance, studies have shown that treatment with this compound reduces levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in managing inflammatory diseases .

2.2 Anticancer Properties

The compound has been investigated for its anticancer effects as well. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as HSC-3 (human oral cancer cells). Mechanistically, it appears to modulate signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway .

2.3 Cardioprotective Effects

This compound has also shown cardioprotective effects in experimental models of myocardial ischemia. In rat studies, administration of this compound significantly reduced myocardial injury markers following induced ischemia, suggesting its role in protecting cardiac tissues from oxidative stress and inflammation .

3. Analytical Methods for Study

To study the biological activity and pharmacokinetics of this compound, various analytical techniques have been employed:

| Method | Description |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used for quantifying this compound levels in plant extracts and biological samples. |

| Mass Spectrometry (MS) | Employed to identify and characterize the compound's metabolites and confirm its structure. |

| Nuclear Magnetic Resonance (NMR) | Utilized for detailed structural elucidation of this compound and its derivatives. |

Case Study 1: Anti-Inflammatory Activity

In a controlled study involving LPS-stimulated macrophages, this compound was administered at varying concentrations (10-100 µM). The results indicated a dose-dependent reduction in IL-6 production by up to 70% at the highest concentration, confirming its anti-inflammatory potential .

Case Study 2: Anticancer Efficacy

A study assessing the cytotoxic effects of this compound on HSC-3 cells revealed an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that treated cells exhibited increased annexin V positivity, signifying apoptosis induction .

5. Conclusion

This compound is a promising bioactive compound with notable anti-inflammatory, anticancer, and cardioprotective properties. Its diverse biological activities make it a candidate for further pharmacological development. Continued research utilizing advanced analytical techniques will enhance our understanding of its mechanisms and potential therapeutic applications.

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O22/c1-20(19-65-46-41(62)39(60)35(56)30(16-52)69-46)6-9-28-21(2)33-29(68-28)15-27-25-8-7-23-14-24(10-12-50(23,4)26(25)11-13-51(27,33)5)67-49-45(73-47-42(63)38(59)34(55)22(3)66-47)44(37(58)32(18-54)71-49)72-48-43(64)40(61)36(57)31(17-53)70-48/h7,20,22,24-27,29-49,52-64H,6,8-19H2,1-5H3/t20-,22+,24+,25-,26+,27+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49-,50+,51+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZLXJWNXMGDGS-CRPAHPMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Pseudoprotogracillin in the context of this research?

A1: The research focuses on identifying and quantifying chemical compounds in Dioscorea septemloba Thunb. (DST) for quality control purposes. this compound is among the six compounds identified and selected as a quantitative marker for evaluating the quality of DST from different habitats []. This suggests that the presence and concentration of this compound can potentially serve as an indicator of the quality and perhaps even the origin of DST samples.

Q2: Can you tell me more about the analytical methods used to quantify this compound in DST?

A2: The researchers employed a combination of advanced analytical techniques. Initially, they used offline two-dimensional liquid chromatography-mass spectrometry (2D LC-MS) with hydrophilic interaction liquid chromatography (HILIC) and reversed-phase liquid chromatography (RPLC) to separate and characterize the compounds in DST []. For accurate quantification of this compound, they utilized ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) []. This method allowed for targeted analysis of this compound alongside other selected markers, providing valuable data for quality control assessment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。